molecular formula C8H4Br2ClNO3 B13687357 2,2-Dibromo-1-(2-chloro-5-nitrophenyl)ethanone CAS No. 35928-49-5

2,2-Dibromo-1-(2-chloro-5-nitrophenyl)ethanone

Cat. No.: B13687357
CAS No.: 35928-49-5
M. Wt: 357.38 g/mol
InChI Key: HDSJDRXBXCGVGK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,2-Dibromo-1-(2-chloro-5-nitrophenyl)ethanone typically involves the bromination of 2-chloro-5-nitrophenylacetone. One common method includes the reaction of dioxane dibromide with 4-chloro-3-hydroxyacetophenone in a dioxane-ethyl ether mixture at room temperature, yielding the desired product with an 84% yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,2-Dibromo-1-(2-chloro-5-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include sodium borohydride for reduction and bromine for substitution . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Dibromo-1-(2-chloro-5-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(2-chloro-5-nitrophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

2,2-Dibromo-1-(2-chloro-5-nitrophenyl)ethanone can be compared with other halogenated ketones and quinones, such as:

  • 2,2-Dibromo-1-(4-nitrophenyl)ethanone
  • 2,2-Dibromo-1-(3-nitrophenyl)ethanone
  • 2,2-Dibromo-1-(2-methylphenyl)ethanone

These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring . The unique combination of bromine, chlorine, and nitro groups in this compound contributes to its distinct chemical and biological properties.

Properties

CAS No.

35928-49-5

Molecular Formula

C8H4Br2ClNO3

Molecular Weight

357.38 g/mol

IUPAC Name

2,2-dibromo-1-(2-chloro-5-nitrophenyl)ethanone

InChI

InChI=1S/C8H4Br2ClNO3/c9-8(10)7(13)5-3-4(12(14)15)1-2-6(5)11/h1-3,8H

InChI Key

HDSJDRXBXCGVGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)C(Br)Br)Cl

Origin of Product

United States

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